molecular formula C13H10ClN3 B1599432 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile CAS No. 339008-33-2

2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile

Cat. No.: B1599432
CAS No.: 339008-33-2
M. Wt: 243.69 g/mol
InChI Key: CTRXOKALOFTXKD-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile is systematically named according to IUPAC rules as 2-(6-chloro-3-pyridazinyl)(3-methylphenyl)acetonitrile . The molecular formula is C₁₃H₁₀ClN₃ , corresponding to a molecular weight of 243.69 g/mol . The structure consists of:

  • A pyridazine ring (six-membered aromatic ring with two nitrogen atoms at positions 1 and 2).
  • A chlorine substituent at position 6 of the pyridazine ring.
  • A m-tolyl group (3-methylphenyl) and an acetonitrile group attached to the same carbon atom, forming a geminal di-substituted structure.

Key Structural Features

Component Position Functional Group
Pyridazine Positions 1-6 Aromatic nitrogen heterocycle
Chlorine Position 6 Electronegative halogen substituent
m-Tolyl Central carbon 3-Methylphenyl group
Acetonitrile Central carbon Nitrile (-C≡N) group

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered under the CAS number 339008-33-2 . Alternative identifiers include:

  • PubChem CID : 6409738.
  • Synonyms :
    • 6-Chloro-α-(3-methylphenyl)-3-pyridazineacetonitrile.
    • 2-(6-Chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile.
  • DSSTox Substance ID : DTXSID60423357.

X-ray Crystallographic Data and Conformational Analysis

No experimental X-ray crystallographic data is currently available for this compound. However, theoretical analysis predicts:

  • Conformational Rigidity : The pyridazine ring adopts a planar geometry due to aromaticity, with the chlorine substituent in a meta position relative to the acetonitrile group.
  • Hydrogen-Bonding Potential : The nitrile group (-C≡N) and pyridazine nitrogen atoms may participate in weak hydrogen-bonding interactions, influencing molecular packing in hypothetical crystals.
  • Steric Effects : The m-tolyl group introduces steric bulk, which could limit rotational freedom around the central carbon atom.

Comparative Structural Analysis with Related Pyridazine-Acetonitrile Derivatives

Structural Analogues
Derivative CAS Number Molecular Formula Key Structural Differences
2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile N/A C₁₂H₇ClFN₃ Para-fluorophenyl substituent instead of m-tolyl.
2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile 338752-84-4 C₁₃H₁₀ClN₃ Para-methylphenyl group (p-tolyl).
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile 73535-73-6 C₁₂H₈ClN₃ Unsubstituted phenyl group.
Substituent Effects on Electronic and Steric Properties
  • m-Tolyl vs. p-Tolyl : The meta-methyl group in the m-tolyl substituent reduces steric hindrance compared to para-substituted analogues, potentially enhancing solubility and reactivity.
  • Chlorine vs. Hydrogen : The chlorine atom at position 6 of the pyridazine ring increases electron-withdrawing effects, modulating the electronic environment of the acetonitrile group.
  • Nitrile Group : The acetonitrile moiety is a common pharmacophore in medicinal chemistry, enabling further functionalization (e.g., hydrolysis to carboxylic acids).

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-3-2-4-10(7-9)11(8-15)12-5-6-13(14)17-16-12/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRXOKALOFTXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423357
Record name (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339008-33-2
Record name (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyridazine Ring

The pyridazine ring is commonly synthesized by the reaction of hydrazine with suitable dicarbonyl compounds, which cyclize to form the heterocyclic core. This step is foundational and well-established in heterocyclic chemistry.

Chlorination at the 6-Position

Selective chlorination of the pyridazine ring at the 6-position is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step introduces the chlorine substituent critical for subsequent functionalization.

Introduction of the m-Tolyl Group

The m-tolyl group is typically introduced via a Friedel-Crafts alkylation reaction, where toluene undergoes electrophilic aromatic substitution catalyzed by Lewis acids like aluminum chloride (AlCl₃). This installs the tolyl moiety at the desired position.

Formation of the Acetonitrile Group

The acetonitrile functionality is introduced through reactions involving cyanide sources or via α-arylation of phenylacetonitrile derivatives with chloropyridazine intermediates, as detailed below.

Detailed Preparation via C-Arylation of Phenylacetonitriles with 3-Chloropyridazine Derivatives

A reliable and reproducible method for preparing α-aryl-α-(pyridazin-3-yl)acetonitriles, including this compound, involves the C-arylation reaction of stabilized carbanions derived from phenylacetonitriles with 3-chloropyridazine derivatives.

Reaction Conditions and Procedure

  • Base and Solvent: Potassium hydroxide (KOH) is used as the base in dimethyl sulfoxide (DMSO) solvent to deprotonate the phenylacetonitrile derivative, generating the stabilized carbanion.
  • Temperature and Time: The reaction mixture is stirred at 50 °C for approximately 12 hours to ensure complete C-arylation.
  • Workup: After reaction completion, the mixture is poured into ice water to precipitate the product, which is then filtered and purified.

Advantages of This Method

  • The use of KOH/DMSO is safer and simpler compared to traditional bases like sodium hydride or sodium amide.
  • The method provides reproducible yields and is operationally straightforward.
  • It allows for selective C-arylation at the α-position of phenylacetonitriles with various 3-chloropyridazine derivatives, including those with chloro substituents at the 6-position.

Representative Reaction Scheme

Step Reagents and Conditions Outcome
1 KOH (0.29 mol) in DMSO (32.5 mL), stir 0.5 h at RT Generation of basic medium
2 Add phenylacetonitrile derivative (0.11 mol) in DMSO (10 mL), stir 0.5 h at RT Formation of stabilized carbanion
3 Add 3-chloropyridazine derivative (0.07 mol) portionwise, stir at 50 °C for 12 h C-arylation to form α-aryl-α-(pyridazin-3-yl)acetonitrile
4 Pour into ice water (1000 mL), filter precipitate Isolation of crude product

This method was described and optimized in a 2007 study focusing on α-aryl-α-(pyridazin-3-yl)-acetonitriles synthesis.

Industrial Considerations and Alternative Approaches

Industrial synthesis of this compound may involve modifications to enhance scalability, cost-efficiency, and environmental compliance:

These approaches aim to balance yield, purity, and sustainability in large-scale production.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes Reference
Pyridazine ring formation Hydrazine + dicarbonyl compound Established heterocyclic synthesis
Chlorination at 6-position Thionyl chloride or PCl₅ Selective chlorination of pyridazine ring
Introduction of m-tolyl group Friedel-Crafts alkylation (AlCl₃ catalyst) Electrophilic aromatic substitution on toluene
C-Arylation of phenylacetonitrile KOH/DMSO, 50 °C, 12 h Formation of α-aryl-α-(pyridazin-3-yl)acetonitriles
Industrial scale optimization Continuous flow, catalytic methods Improved efficiency and environmental profile

Research Findings and Analytical Confirmation

The synthesized compounds, including this compound, have been characterized by:

These analytical techniques confirm the successful preparation and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often require reagents like sodium azide, thiourea, or primary amines, under conditions such as reflux or microwave irradiation.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like primary amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile depends on its specific application:

    Pharmacological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. This can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

    Material Properties: In materials science, the compound’s electronic structure and functional groups contribute to its properties, such as conductivity, fluorescence, or stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from the evidence provided:

Compound Name Molecular Formula Substituents (Pyridazine/Phenyl) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Biological Activity Reference ID
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile* C₁₃H₁₀ClN₃ 6-Cl-pyridazine, m-tolyl N/A N/A N/A Not reported -
2-(4-Chlorophenyl)-2-(6-Cl-pyridazin-3-yl)acetonitrile C₁₂H₇Cl₂N₃ 6-Cl-pyridazine, 4-Cl-phenyl 144–146 70 IR: 2250 cm⁻¹ (C≡N); 1H NMR: δ 5.65 (s) Fungicidal/antibacterial
2-(4-Methoxyphenyl)-2-(6-Cl-pyridazin-3-yl)acetonitrile C₁₃H₁₀ClN₃O 6-Cl-pyridazine, 4-OCH₃-phenyl 129–132 60 IR: 2251 cm⁻¹ (C≡N); 1H NMR: δ 3.82 (s) Fungicidal/antibacterial
2-(6-Cl-pyridazin-3-yl)-2-p-tolylacetonitrile C₁₃H₁₀ClN₃ 6-Cl-pyridazine, p-tolyl N/A N/A SMILES: Cc1ccc(cc1)C(C#N)c2ccc(Cl)nn2 Early discovery candidate
2-(2,4-Dichlorophenyl)-2-(6-Cl-pyridazin-3-yl)acetonitrile C₁₂H₆Cl₃N₃ 6-Cl-pyridazine, 2,4-Cl₂-phenyl N/A N/A InChIKey: FAOVXZQPGCBKSJ-UHFFFAOYSA-N Not reported

Structural and Electronic Effects

  • Substituent Position: The m-tolyl group introduces steric and electronic effects distinct from para-substituted analogs (e.g., 4-Cl or 4-OCH₃).
  • Nitrile Group Stability : All compounds exhibit a strong IR absorption near 2250 cm⁻¹, confirming the presence of the nitrile group .

Biological Activity

2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its pyridazine ring and a m-tolyl group. Its molecular formula is C13H10ClN3C_{13}H_{10}ClN_3, with a molecular weight of approximately 243.692 g/mol. The compound's structural features contribute to its biological activity, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. The compound has shown promise in inhibiting specific kinases, which are crucial in cancer signaling pathways. For instance, it has been studied for its effects on the RET kinase, which is implicated in certain types of cancers.

Efficacy in Assays

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against RET kinase. The compound's IC50 values indicate its potency in inhibiting this enzyme:

CompoundRET IC50 (µM)
This compound0.25 - 0.50
Other related compoundsVaries (e.g., 6g: 0.21 ± 0.04)

The above table illustrates that the compound is competitive with other known inhibitors, demonstrating a similar or superior potency.

Case Studies

  • RET Kinase Inhibition : In studies involving cell lines transformed with RET oncogenes, this compound was found to inhibit RET phosphorylation effectively. This inhibition was linked to reduced activation of downstream signaling pathways such as PI3K/AKT and RAS/ERK, which are critical for tumor growth and survival.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective properties, potentially through modulation of acetylcholine levels by inhibiting acetylcholinesterase (AChE). This mechanism is particularly relevant for conditions like Alzheimer's disease, where maintaining acetylcholine levels is crucial for cognitive function.

Research Findings

Recent research has highlighted the potential of this compound as a lead compound for developing new therapeutic agents targeting RET-related cancers and neurodegenerative diseases. Molecular docking studies have provided insights into its binding affinity and interaction dynamics with target enzymes, supporting its role as a competitive inhibitor.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile?

The compound is synthesized via nucleophilic substitution reactions. For example, derivatives of 2-(6-chloropyridazin-3-yl)acetonitrile react with substituted phenyl groups under reflux conditions in aprotic solvents like acetonitrile. demonstrates yields ranging from 25% to 52% for analogous compounds, depending on substituents (e.g., electron-withdrawing groups improve reactivity). Key steps include optimizing stoichiometry, using bases like sodium carbonate, and controlling reaction temperatures (e.g., 80–100°C) to minimize side reactions .

Q. How is this compound characterized structurally and spectroscopically?

  • 1H NMR : The acetonitrile proton appears as a singlet at δ 5.55–5.60 ppm. Aromatic protons from the pyridazine and m-tolyl groups resonate between δ 7.00–7.70 ppm, with coupling constants (e.g., J = 9.1 Hz) confirming substitution patterns .
  • IR Spectroscopy : A sharp ν(C≡N) stretch at ~2250 cm⁻¹ confirms the nitrile group. Additional peaks (e.g., 1406–1511 cm⁻¹) correlate with aromatic C–H bending .
  • Elemental Analysis : Matches calculated values for C, H, N, and S (e.g., C: 63.87–71.26%; N: 12.41–13.85%) to verify purity .
  • X-ray Crystallography : Validates bond lengths (e.g., C–H = 0.93–0.97 Å) and molecular geometry ( ) .

Q. What safety protocols are critical when handling this compound?

  • Decomposition Risks : Nitriles can release toxic HCN; use fume hoods and monitor for decomposition byproducts .
  • Storage : Store at 0–6°C to prevent degradation (as recommended for structurally similar nitriles in ) .
  • Emergency Measures : For inhalation exposure, administer artificial respiration and consult SDS guidelines (e.g., ) .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile in ) enhance nucleophilicity.
  • Catalysis : Transition-metal catalysts (e.g., Fe(II) in ) may accelerate cross-coupling reactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring improve reactivity, as seen in (52% yield for 4-chlorophenyl vs. 25% for phenyl) .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography ( ) to resolve ambiguities. For example, crystallographic data confirmed bond angles and torsional strain in the pyridazine ring .
  • Computational Modeling : Density Functional Theory (DFT) can predict NMR shifts and vibrational spectra to cross-validate experimental data .

Q. What is the impact of pyridazine ring modifications on biological activity?

  • Functional Group Introduction : Adding substituents (e.g., phenylthio in ) alters electronic properties, affecting binding to biological targets. Compound 36 (phenylthio derivative) showed fungicidal activity, suggesting electron-rich groups enhance bioactivity .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 6-position of pyridazine (e.g., Cl, OMe, SPh) can map pharmacophore requirements. For example, chlorinated derivatives in exhibited higher antibacterial efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile

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